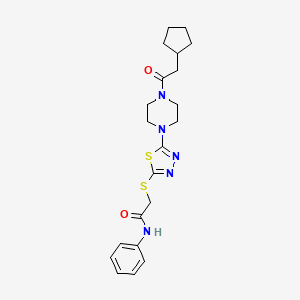![molecular formula C17H20ClN3O B2560135 2-(2-Chlorophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone CAS No. 2320378-95-6](/img/structure/B2560135.png)
2-(2-Chlorophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone, commonly referred to as CHP or AB-CHMINACA, is a synthetic cannabinoid that has gained popularity in the research community due to its unique chemical structure and potential therapeutic applications.
Mecanismo De Acción
CHP acts as a potent agonist at the cannabinoid receptor CB1, which is primarily found in the central nervous system. It also has some affinity for the CB2 receptor, which is primarily found in the immune system. The activation of these receptors leads to a cascade of intracellular signaling events that ultimately result in the biochemical and physiological effects of CHP.
Biochemical and Physiological Effects:
CHP has been found to have a variety of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. It has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CHP in lab experiments is its potent and selective activity at the CB1 receptor, which allows for the study of the cannabinoid system in a controlled manner. However, one limitation of using CHP is its potential for abuse and dependence, which must be taken into consideration when designing experiments.
Direcciones Futuras
There are several future directions for research involving CHP, including the investigation of its potential therapeutic applications in the treatment of various conditions such as chronic pain, multiple sclerosis, and Alzheimer's disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of CHP and its mechanism of action. Finally, the development of novel synthetic cannabinoids based on the structure of CHP may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Métodos De Síntesis
The synthesis of CHP involves a multi-step process that includes the reaction of 2-chlorobenzonitrile with 1-methyl-4-piperidone to form 2-(2-chlorophenyl)-1-(1-methylpiperidin-4-yl)acetonitrile. This intermediate is then reacted with 1-methyl-1H-pyrazole-4-carboxylic acid to form the final product, CHP.
Aplicaciones Científicas De Investigación
CHP has been studied extensively in the research community due to its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various conditions such as chronic pain, multiple sclerosis, and Alzheimer's disease.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c1-20-11-15(10-19-20)14-6-4-8-21(12-14)17(22)9-13-5-2-3-7-16(13)18/h2-3,5,7,10-11,14H,4,6,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISVQEGDRYRMDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

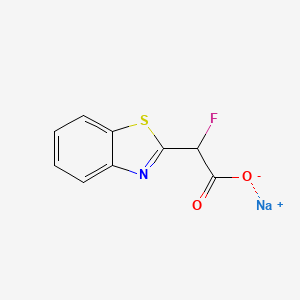

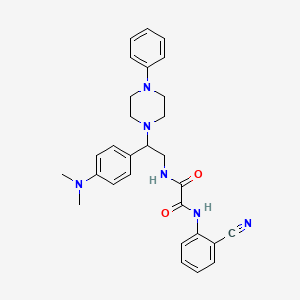
![2,4-Dimethyl-6-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2560059.png)

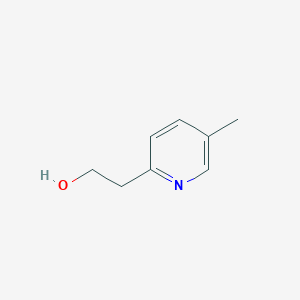
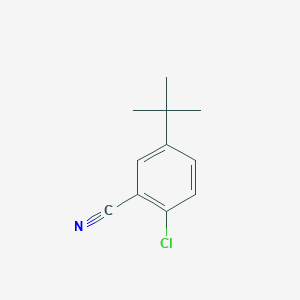
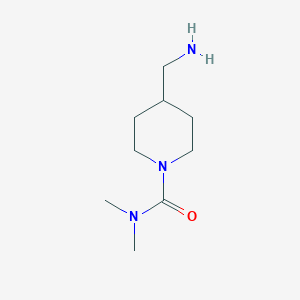



![N-isopropyl-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrobromide](/img/structure/B2560070.png)
![N-(2,4-dimethylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2560072.png)
